N-(2-Hydroxyethyl)aziridine-1-carboxamide
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Overview
Description
N-(2-Hydroxyethyl)aziridine-1-carboxamide is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)aziridine-1-carboxamide typically involves the reaction of aziridine with 2-hydroxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxyethyl)aziridine-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
- Substituted aziridines
- Amines
- Oxides
Scientific Research Applications
N-(2-Hydroxyethyl)aziridine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and potential drug candidates due to its ability to form stable and reactive intermediates.
Polymer Science: The compound is utilized in the production of polyamines through ring-opening polymerization, which are used in coatings, adhesives, and biomedical applications.
Biological Studies: It serves as a building block for the synthesis of various biologically active compounds, including antibiotics and anticancer agents.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)aziridine-1-carboxamide involves its ability to undergo ring-opening reactions, which allows it to interact with various biological molecules. The aziridine ring is highly strained, making it reactive towards nucleophiles. This reactivity is exploited in the synthesis of complex molecules and in biological systems where it can modify proteins and other biomolecules.
Comparison with Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity towards nucleophiles.
Azetidine derivatives: Azetidines are four-membered nitrogen-containing rings that also undergo ring-opening reactions but with different reactivity profiles compared to aziridines.
Uniqueness: N-(2-Hydroxyethyl)aziridine-1-carboxamide is unique due to the presence of both the aziridine ring and the hydroxyethyl group, which provides additional sites for chemical modification and enhances its reactivity and versatility in various applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)aziridine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-4-1-6-5(9)7-2-3-7/h8H,1-4H2,(H,6,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXRIRIKJCDRSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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